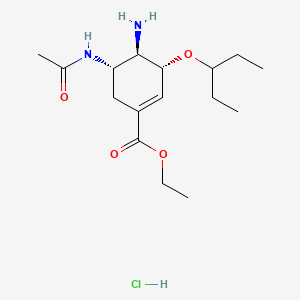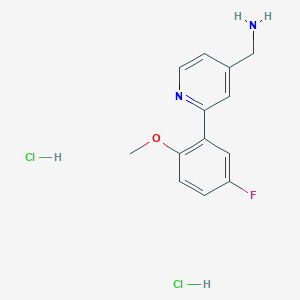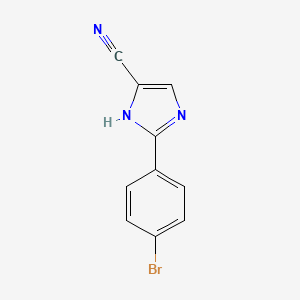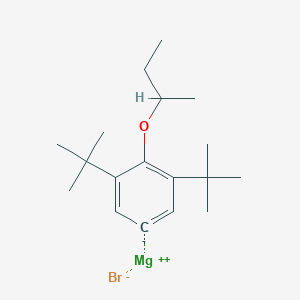
(4-sec-Butyloxy-3,5-di-t-butylphenyl)magnesium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is an organomagnesium compound commonly used in organic synthesis. It is a Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The presence of the sec-butyloxy and tert-butyl groups in its structure makes it a unique reagent with specific reactivity and stability characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide typically involves the reaction of 4-sec-butyloxy-3,5-di-tert-butylbromobenzene with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The reaction conditions include:
Temperature: Generally maintained at room temperature or slightly elevated.
Solvent: THF is used as the solvent due to its ability to stabilize the Grignard reagent.
Reaction Time: The reaction is allowed to proceed for several hours to ensure complete conversion of the starting material.
Industrial Production Methods
On an industrial scale, the production of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide follows similar principles but with optimized conditions for large-scale synthesis. This includes the use of larger reactors, continuous flow systems, and automated control of reaction parameters to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: Can participate in halogen-metal exchange reactions.
Coupling Reactions: Used in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Common Reagents and Conditions
Carbonyl Compounds: Aldehydes, ketones, and esters are common substrates.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Solvents: THF or other ethers are typically used to stabilize the Grignard reagent.
Major Products
Alcohols: Formed from the reaction with carbonyl compounds.
Coupled Products: Formed in cross-coupling reactions, leading to the formation of new carbon-carbon bonds.
Scientific Research Applications
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide has a wide range of applications in scientific research:
Organic Synthesis: Used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: Employed in the preparation of polymers and advanced materials.
Medicinal Chemistry: Utilized in the synthesis of drug candidates and bioactive compounds.
Catalysis: Acts as a reagent in catalytic processes to form carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers, such as carbonyl groups. This leads to the formation of new carbon-carbon bonds. The molecular targets include carbonyl compounds, halides, and other electrophiles. The pathways involved are typically nucleophilic addition and substitution reactions.
Comparison with Similar Compounds
Similar Compounds
- (4-sec-butyloxy-3,5-dimethylphenyl)magnesium bromide
- (4-sec-butyloxy-3,5-di-tert-butylphenyl)zinc bromide
Uniqueness
(4-sec-butyloxy-3,5-di-tert-butylphenyl)magnesium bromide is unique due to the presence of both sec-butyloxy and tert-butyl groups, which provide specific steric and electronic properties. These properties influence its reactivity and selectivity in chemical reactions, making it a valuable reagent in organic synthesis.
Properties
Molecular Formula |
C18H29BrMgO |
|---|---|
Molecular Weight |
365.6 g/mol |
IUPAC Name |
magnesium;2-butan-2-yloxy-1,3-ditert-butylbenzene-5-ide;bromide |
InChI |
InChI=1S/C18H29O.BrH.Mg/c1-9-13(2)19-16-14(17(3,4)5)11-10-12-15(16)18(6,7)8;;/h11-13H,9H2,1-8H3;1H;/q-1;;+2/p-1 |
InChI Key |
UYWQOSYIHHADBX-UHFFFAOYSA-M |
Canonical SMILES |
CCC(C)OC1=C(C=[C-]C=C1C(C)(C)C)C(C)(C)C.[Mg+2].[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-((R)-2-Methoxy-2-oxo-1-(o-tolyl)ethyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine 5-oxide](/img/structure/B14885163.png)

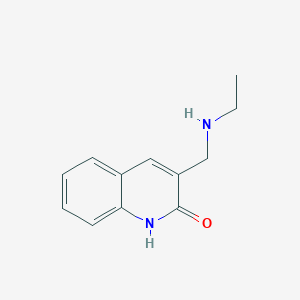
![Ethyl 3-(4-methyl-2,6,7-trioxabicyclo[2.2.2]octan-1-yl)propanoate](/img/structure/B14885187.png)

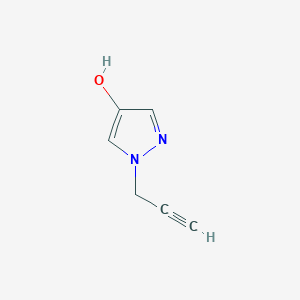
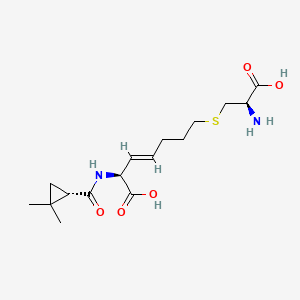
![3-{(E)-[(4-amino-3,5-dichlorophenyl)imino]methyl}phenol](/img/structure/B14885213.png)
![7-Chloro-2-(2-fluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B14885218.png)
